molecular formula C13H11NO6S B126136 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate CAS No. 343934-41-8

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate

Cat. No. B126136
M. Wt: 309.3 g/mol
InChI Key: RNEGCBKQENAPPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) for ketone synthesis from carboxylic acids and aromatic hydrocarbons , photochemical generation of dipoles for 1,3-dipolar addition reactions , and the development of efficient radiochemical synthesis for high-affinity ligands . Additionally, a one-pot synthesis method for pyrrol-2-ones has been described, which involves a multicomponent reaction . These methods could potentially be adapted for the synthesis of "2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate."

Molecular Structure Analysis

The molecular structure of compounds similar to "2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate" has been studied using various spectroscopic techniques. For instance, the structure of highly functionalized pyrrolones was corroborated spectroscopically and by X-ray crystallography . The conformation of molecules around the vinyl double C=C bond has been determined to be E, and intermolecular hydrogen bonds play a role in the molecular arrangement .

Chemical Reactions Analysis

The chemical reactivity of vinylsulfonyl groups and pyrrolidine derivatives has been explored in several papers. For example, the aza-Michael reaction with various amines led to the formation of new 1-sulfonyl-2-arylpyrrolidines , and tandem reactions of vinyl sulfonium salts with malonyl amides under mild conditions have been reported . These reactions demonstrate the versatility of vinylsulfonyl and pyrrolidine groups in synthesizing complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing vinylsulfonyl and pyrrolidine units can be inferred from the studies on related molecules. For instance, the dynamic NMR behavior due to restricted rotation around the CN bond has been observed , and the spectroscopic properties, including IR, NMR, and fluorescence, have been detailed . These properties are crucial for understanding the behavior of "2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate" in various environments and applications.

Scientific Research Applications

Synthesis of New Derivatives

  • 4-Chloro-6-[1-(vinylsulfonyl)pyrrolidin-2-yl]benzene-1,3-diol, a derivative related to 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, has been used in the aza-Michael reaction with various amines to form new 1-sulfonyl-2-arylpyrrolidines (Smolobochkin et al., 2018).

Biomedical Applications

  • A derivative, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, enhances monoclonal antibody production in recombinant Chinese hamster ovary cells, suggesting potential applications in biopharmaceutical manufacturing (Aki et al., 2021).

Chemical Synthesis

  • Water-soluble 1-vinylsulfonyl-2-arylpyrrolidine derivatives, associated with the chemical structure of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, have been synthesized through the aza-Michael reaction, showcasing its role in the development of new chemical entities (Vagapova et al., 2018).

Safety And Hazards

The safety data sheet for 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate indicates that it has an acute oral toxicity (Category 4), H302 .

Future Directions

The future directions for this compound could involve its use in the production of monoclonal antibodies, as similar compounds have been found to improve monoclonal antibody production . Further structural optimization of related compounds could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c1-2-21(18,19)10-5-3-9(4-6-10)13(17)20-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEGCBKQENAPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624771
Record name 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate

CAS RN

343934-41-8
Record name 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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